Product packaging for C20H29FN2O2(Cat. No.:)

C20H29FN2O2

Cat. No.: B12624050
M. Wt: 348.5 g/mol
InChI Key: YYQWSSHRVKGXIT-UHFFFAOYSA-N
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Description

C20H29FN2O2 is a research chemical identified as a potent and selective histamine H3 receptor antagonist . The histamine H3 receptor is a recognized target for central nervous system disorders, making this compound a valuable tool for investigating treatments for cognitive diseases, attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, epilepsy, and sleep disorders . This compound is provided as a high-purity solid with a molecular weight of 348.46 g/mol . It is supplied for in-vitro studies exclusively and is not approved for human or veterinary diagnostic or therapeutic use . Researchers can request detailed characterization data, including spectroscopic information and certificates of analysis, to support their experimental work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29FN2O2 B12624050 C20H29FN2O2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H29FN2O2

Molecular Weight

348.5 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-propylacetamide

InChI

InChI=1S/C20H29FN2O2/c1-2-12-22-18(24)14-23-13-11-20(25)10-4-3-5-17(20)19(23)15-6-8-16(21)9-7-15/h6-9,17,19,25H,2-5,10-14H2,1H3,(H,22,24)

InChI Key

YYQWSSHRVKGXIT-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1CCC2(CCCCC2C1C3=CC=C(C=C3)F)O

Origin of Product

United States

Synthetic Chemistry and Analog Development for C20h29fn2o2 Based Molecular Probes

Methodologies for the Chemical Synthesis of AC-260584

AC-260584, with the IUPAC name 4-[3-(4-butylpiperidin-1-yl)propyl]-7-fluoro-1,4-benzoxazin-3-one, is a synthetic compound developed as a structural analog of the M1 muscarinic acetylcholine (B1216132) receptor allosteric agonist, AC-42. neurosci.cndovepress.com While detailed, step-by-step proprietary synthesis methods are not always publicly disclosed, a plausible synthetic route can be constructed based on established principles of medicinal chemistry and synthetic strategies for related heterocyclic compounds.

The synthesis would logically proceed via a convergent approach, involving the preparation of two key structural fragments followed by their coupling.

Fragment 1: The 7-fluoro-1,4-benzoxazin-3-one core The benzoxazinone (B8607429) core is a common scaffold in pharmacologically active molecules. Its synthesis typically starts from a substituted 2-aminophenol. In this case, 2-amino-4-fluorophenol (B1270792) would be the likely starting material. The synthesis could proceed as follows:

N-alkylation/acylation: The amino group of 2-amino-4-fluorophenol is reacted with an ethyl ester of a haloacetic acid, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, under basic conditions.

Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the lactam ring of the benzoxazinone system. This is often achieved through heating, sometimes with a catalyst, to yield 7-fluoro-1,4-benzoxazin-3-one.

Fragment 2: The N-propyl-4-butylpiperidine side chain This fragment provides the basic amine function and the lipophilic butyl group. A common precursor would be a propyl chain with reactive groups at both ends, which is then used to alkylate 4-butylpiperidine (B1281884). For example:

Start with a di-halogenated propane, such as 1-bromo-3-chloropropane.

React this with 4-butylpiperidine in a nucleophilic substitution reaction, carefully controlling conditions to favor mono-alkylation, yielding 1-(3-chloropropyl)-4-butylpiperidine. The chlorine atom serves as the leaving group for the subsequent coupling step.

Final Coupling Step: The final step involves the N-alkylation of the 7-fluoro-1,4-benzoxazin-3-one core with the prepared side chain, 1-(3-chloropropyl)-4-butylpiperidine. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., DMF, acetonitrile) to deprotonate the nitrogen of the benzoxazinone, which then acts as a nucleophile to displace the chloride on the side chain.

This general methodology is consistent with synthetic routes for other complex nitrogen-containing heterocyclic compounds used in drug discovery. google.commdpi.com

Strategies for Derivatization and Scaffold Modification to Generate Novel Analogs

The development of AC-260584 from its predecessor, AC-42, exemplifies the process of lead optimization through structural modification. dovepress.com The goal of creating new analogs of AC-260584 is to refine its pharmacological profile, for instance, by enhancing selectivity or improving metabolic stability. dovepress.comnih.gov Several strategies for derivatization can be employed, focusing on different parts of the molecule.

Key Derivatization Hotspots in the AC-260584 Scaffold:

Molecular Region Potential Modifications Rationale for Modification
Piperidine (B6355638) Ring - Alteration of the butyl group (e.g., chain length, branching, cyclization).- Introduction of substituents on the piperidine ring itself (e.g., fluorine, hydroxyl, methyl groups). nih.gov- Replacement with other nitrogenous heterocycles (e.g., piperazine, morpholine). researchgate.net To modulate lipophilicity, receptor binding affinity, and metabolic stability.
Propyl Linker - Variation in chain length (e.g., ethyl, butyl).- Introduction of rigidity (e.g., double bonds, cyclopropane (B1198618) rings).- Incorporation of heteroatoms (e.g., oxygen to form an ether linkage). To optimize the spatial orientation and distance between the core scaffold and the basic nitrogen, which is critical for receptor interaction.

| Benzoxazinone Core | - Shifting the position of the fluorine atom.- Introducing additional substituents on the aromatic ring (e.g., methoxy, chloro, cyano groups). vulcanchem.com- Isosteric replacement of the core scaffold (e.g., with a benzothiazine or quinolinone). | To explore the structure-activity relationship (SAR) related to the electronic and steric properties of the core, potentially improving selectivity and potency. researchgate.net |

These derivatization strategies are common in medicinal chemistry programs aimed at developing selective modulators for targets like G-protein-coupled receptors. nih.govacs.org For example, iterative parallel synthesis and focused screening of compound arrays are powerful methods to rapidly explore the SAR of a given scaffold. nih.govacs.org The discovery that AC-260584 has some non-selective effects on other receptors provides a strong rationale for synthesizing new analogs with a cleaner off-target profile. dovepress.com

Asymmetric Synthesis and Stereochemical Considerations in AC-260584 Analogs

The parent molecule, AC-260584, is achiral. However, many of the derivatization strategies proposed in the previous section could introduce one or more stereocenters, making stereochemical control a critical aspect of analog synthesis. The biological activity of chiral molecules often resides in a single enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to off-target effects.

Introducing Chirality into the AC-260584 Scaffold:

On the Piperidine Ring: Introducing a substituent at any position other than C4 of the piperidine ring would create a chiral center.

On the Linker: Substitution on the propyl linker would also introduce chirality.

Chiral Scaffolds: Replacing the achiral benzoxazinone with an inherently chiral scaffold.

When chiral centers are introduced, asymmetric synthesis becomes necessary to produce enantiomerically pure or enriched compounds for pharmacological evaluation. ddugu.ac.in

Key Asymmetric Synthesis Methodologies:

Strategy Description Example Application
Chiral Pool Synthesis Utilizes readily available, inexpensive, enantiomerically pure natural products (e.g., amino acids, sugars, terpenes) as starting materials. ddugu.ac.in Using (R)- or (S)-proline to construct a chiral piperidine ring system. acs.org
Chiral Auxiliaries A chiral molecule is temporarily incorporated into an achiral substrate to direct a stereoselective transformation. The auxiliary is removed after the desired stereocenter is created. ddugu.ac.in Evans oxazolidinone auxiliaries are widely used to direct stereoselective alkylations.
Asymmetric Catalysis Employs a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) to generate a large amount of an enantiomerically enriched product. rsc.org Nickel-catalyzed cross-coupling reactions can be used to create chiral centers with high enantioselectivity. rsc.org

| Enzymatic Resolution | Uses enzymes (e.g., lipases, proteases) that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. researchgate.net | Lipases can be used for the enantioselective acylation of racemic alcohols or amines. researchgate.net |

These methods are fundamental in modern drug discovery for producing single-enantiomer drugs, which is now a standard regulatory expectation. srce.hr

Green Chemistry Principles in the Synthesis of Pharmaceutical Leads

The synthesis of complex pharmaceutical molecules like AC-260584 and its analogs traditionally involves multi-step processes that can generate significant chemical waste. The application of green chemistry principles aims to make these synthetic routes more environmentally benign, efficient, and cost-effective. nih.govmatanginicollege.ac.in

The 12 principles of green chemistry provide a framework for sustainable chemical synthesis. sabangcollege.ac.in

Application of Green Chemistry to the Synthesis of AC-260584 and its Analogs:

Green Chemistry Principle Application in Synthesis
1. Prevention Designing synthetic routes to minimize waste generation from the outset. matanginicollege.ac.in
2. Atom Economy Prioritizing reactions where most of the atoms from the reactants are incorporated into the final product, such as addition and rearrangement reactions. matanginicollege.ac.in
3. Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment. nih.gov
4. Designing Safer Chemicals Designing the final product to be effective but with minimal toxicity.
5. Safer Solvents & Auxiliaries Reducing or eliminating the use of volatile organic solvents, replacing them with water, supercritical fluids, or ionic liquids where possible.
6. Design for Energy Efficiency Conducting reactions at ambient temperature and pressure. Utilizing alternative energy sources like microwave irradiation or sonication to reduce reaction times and energy consumption. vulcanchem.com
7. Use of Renewable Feedstocks Sourcing starting materials from renewable resources like biomass rather than depleting fossil fuels. matanginicollege.ac.in
8. Reduce Derivatives Minimizing the use of protecting groups to reduce the number of synthetic steps and waste generation. matanginicollege.ac.in
9. Catalysis Using catalytic reagents (e.g., transition metals, enzymes, organocatalysts) in small amounts rather than stoichiometric reagents. matanginicollege.ac.in
10. Design for Degradation Designing the molecule to break down into benign substances after its use, preventing persistence in the environment.
11. Real-time Analysis Implementing in-process monitoring to prevent the formation of byproducts and ensure safety.

| 12. Inherently Safer Chemistry | Choosing reagents and reaction conditions to minimize the potential for chemical accidents, including explosions and fires. matanginicollege.ac.in |

Elucidation of Molecular Mechanisms of Action for C20h29fn2o2

Characterization of Primary Biological Targets (e.g., Muscarinic Acetylcholine (B1216132) Receptor Subtypes, specifically M1)

The primary biological target of AC-260584 has been identified as the muscarinic acetylcholine receptor subtype 1 (M1). nih.govneurosci.cn Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in the central nervous system. neurosci.cn AC-260584 exhibits functional selectivity for the M1 receptor over other muscarinic receptor subtypes (M2, M3, M4, and M5). nih.govmedchemexpress.com This selectivity is a key feature of its pharmacological profile and has been observed in both recombinant systems and native tissues expressing muscarinic acetylcholine receptors. nih.govacs.org The compound is characterized as a potent and efficacious M1 receptor agonist, with a pEC50 value in the range of 7.6 to 7.7. medchemexpress.com

Investigation of Allosteric Modulatory Mechanisms and Orthosteric Site Interactions

AC-260584 is classified as an allosteric agonist of the M1 receptor. researchgate.netpatsnap.com Allosteric ligands bind to a site on the receptor that is distinct from the orthosteric site, where the endogenous agonist, acetylcholine, binds. patsnap.com This allosteric interaction modulates the receptor's function. Some evidence suggests that AC-260584 may exhibit a bitopic binding mode, meaning it interacts with both an allosteric site and the orthosteric site simultaneously. researchgate.netmdpi.com

Studies involving site-directed mutagenesis have provided insights into the binding of AC-260584. Mutations of amino acids within the transmembrane domain 3 (TM3) of the M1 receptor, which forms part of the acetylcholine binding site, have been shown to affect the binding of AC-260584. researchgate.netmdpi.com This finding supports the hypothesis of a bitopic interaction, where the compound engages with residues in both the allosteric and orthosteric pockets of the receptor. researchgate.netmdpi.com

The allosteric nature of AC-260584's interaction is further highlighted by its ability to modulate the receptor's response to other ligands. For instance, the allosteric modulator BQCA (benzyl quinolone carboxylic acid) does not significantly affect the concentration-response curves for AC-260584, suggesting they may interact with different allosteric sites or have distinct modulatory effects. karger.com

FeatureDescription
Mechanism Allosteric Agonist (potential bitopic binding)
Primary Target Muscarinic M1 Receptor
Binding Site Interaction Interacts with both allosteric and potentially orthosteric sites. Binding is affected by mutations in the TM3 domain of the M1 receptor. researchgate.netmdpi.com

Downstream Signaling Cascade Analysis Initiated by C20H29FN2O2 Activation

Activation of the M1 receptor by AC-260584 initiates a cascade of intracellular signaling events. M1 receptors are coupled to Gq/11 proteins. researchgate.netnih.gov Upon agonist binding, the receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). researchgate.netnih.govwikidoc.org PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikidoc.org

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). researchgate.netwikidoc.org The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). wikidoc.org

Furthermore, studies have shown that AC-260584 activates the extracellular signal-regulated kinase 1 and 2 (ERK1/2) phosphorylation pathway in various brain regions, including the hippocampus and prefrontal cortex. nih.govacs.org This activation of ERK1/2 is dependent on M1 receptor stimulation, as it is not observed in M1 knockout mice. nih.gov In vitro assays have confirmed that AC-260584 is functionally active in promoting calcium efflux and ERK1/2 phosphorylation, which are downstream responses of the Gαq signaling pathway. nih.gov

Signaling ComponentRole in the Cascade
G Protein Coupling Gq/11 researchgate.netnih.gov
Primary Effector Phospholipase C (PLC) researchgate.netnih.govwikidoc.org
Second Messengers Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) wikidoc.org
Key Downstream Events - Elevation of intracellular calcium levels researchgate.netwikidoc.org- Activation of Protein Kinase C (PKC) wikidoc.org- Phosphorylation of ERK1/2 nih.govacs.org

Neurotransmitter Efflux Modulation (e.g., Acetylcholine and Dopamine) in Preclinical Models

A significant consequence of the molecular actions of AC-260584 is the modulation of neurotransmitter release in the brain. In preclinical studies using rodent models, administration of AC-260584 has been shown to increase the efflux (release) of both acetylcholine and dopamine (B1211576) in the medial prefrontal cortex and hippocampus. medchemexpress.comnih.govresearchgate.net

The enhancement of cortical acetylcholine and dopamine efflux is a direct result of its muscarinic M1 receptor agonist properties. researchgate.net Specifically, higher doses of AC-260584 have been demonstrated to significantly increase the release of both neurotransmitters in these key brain regions associated with cognitive function. medchemexpress.com This neurochemical effect is believed to contribute to the compound's observed pro-cognitive and antipsychotic-like behavioral profiles in animal models. researchgate.net

NeurotransmitterEffect of AC-260584Brain Regions Affected
Acetylcholine Increased EffluxMedial Prefrontal Cortex, Hippocampus medchemexpress.com
Dopamine Increased EffluxMedial Prefrontal Cortex, Hippocampus medchemexpress.comnih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of C20h29fn2o2 Derivatives

Positional Scanning and Substituent Effect Analysis on Biological Activity

The structure of AC-260584 can be conceptually divided into three main parts: a benzoxazinone (B8607429) core, a propyl linker, and a butylpiperidine moiety. ontosight.ai Structure-activity relationship (SAR) studies have demonstrated that modifications to each of these regions can significantly impact the compound's potency and selectivity.

The benzoxazinone core is a critical element for the compound's activity. The fluorine atom at the 7-position of the benzoxazinone ring is a key feature that can influence the electronic properties and metabolic stability of the molecule. ontosight.ai Systematic replacement of this fluorine atom or introduction of other substituents on the aromatic ring would be a standard approach in positional scanning to probe the electronic and steric requirements for optimal receptor interaction.

The butylpiperidine group at the other end of the molecule plays a crucial role in binding. The n-butyl substituent on the piperidine (B6355638) ring is thought to occupy a hydrophobic pocket within the receptor. The length and branching of this alkyl chain are critical, as variations can lead to a decrease in potency. For instance, a detailed SAR investigation of related compounds has shown that both carbocyclic and heterocyclic C2-aryl substituents can enhance DNA-binding affinity and in vitro cytotoxicity, with a correlation between the two. herts.ac.uk

The propyl linker connecting the benzoxazinone and piperidine moieties provides the necessary spatial orientation for the two ends of the molecule to interact optimally with their respective binding sites on the receptor. Altering the length or flexibility of this linker would likely have a profound effect on the compound's activity.

MoietyPosition/SubstituentApparent Contribution to Activity
Benzoxazinone Core 7-Fluoro groupInfluences electronic properties and metabolic stability. ontosight.ai
Benzoxazinone scaffoldEssential for M1 receptor agonism.
Propyl Linker Three-carbon chainProvides optimal spatial separation and orientation of the terminal moieties.
Butylpiperidine Moiety n-Butyl groupOccupies a hydrophobic pocket in the receptor. dndi.org
Piperidine ringServes as a basic nitrogen center, likely involved in ionic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative structure-activity relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org For a series of AC-260584 analogs, a QSAR study would involve calculating a variety of molecular descriptors for each compound and then using statistical methods to build a model that can predict their potency at the M1 receptor. chemmethod.com

These descriptors can be categorized into several types:

Electronic descriptors: Such as atomic charges and dipole moments, which are important for electrostatic interactions.

Steric descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological descriptors: Which describe the connectivity and branching of the molecule.

A typical QSAR model for AC-260584 derivatives might take the form of a multiple linear regression (MLR) equation:

log(1/EC50) = c0 + c1descriptor1 + c2descriptor2 + ...

where EC50 is the concentration of the compound that produces 50% of the maximal response. The coefficients (c1, c2, etc.) would indicate the relative importance of each descriptor in determining the biological activity. Such models, once validated, can be used to predict the potency of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates. nih.govnih.gov

Descriptor TypeExample DescriptorRelevance to AC-260584 Activity
Electronic Partial atomic chargesImportant for interactions with polar residues in the binding site.
Steric Molecular volumeInfluences the fit of the molecule within the binding pocket.
Hydrophobic LogPCrucial for crossing cell membranes and for hydrophobic interactions with the receptor.
Topological Branching indicesCan affect the overall shape and flexibility of the molecule.

Design and Synthesis of SAR Probes to Delineate Key Pharmacophoric Elements

To identify the key pharmacophoric elements of AC-260584, medicinal chemists would design and synthesize a series of SAR probes. A pharmacophore is the three-dimensional arrangement of functional groups that is essential for biological activity.

The design of these probes would involve systematically modifying specific parts of the AC-260584 molecule. For example, to probe the importance of the basic nitrogen in the piperidine ring, one could synthesize an analog where the nitrogen is replaced with a carbon atom. To investigate the role of the carbonyl group in the benzoxazinone ring, it could be reduced to a hydroxyl group.

The synthesis of these probes would likely follow established synthetic routes for benzoxazinone derivatives. The general strategy often involves the alkylation of a substituted benzoxazinone with a suitable piperidine-containing side chain.

By evaluating the biological activity of these probes, researchers can determine which functional groups are essential for M1 receptor agonism and which can be modified to improve properties such as potency, selectivity, and pharmacokinetic profile.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches for AC-260584 Analogs

Both structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful computational techniques used in drug discovery. iaanalysis.comnih.gov

In the absence of a high-resolution crystal structure of the M1 receptor bound to AC-260584, LBDD approaches would be particularly valuable. nih.gov These methods rely on the information from a set of known active ligands. Pharmacophore modeling, a key LBDD technique, would involve aligning a series of active AC-260584 analogs to identify a common three-dimensional arrangement of pharmacophoric features. This pharmacophore model could then be used to screen virtual libraries of compounds to identify new potential M1 agonists. nih.gov

If a three-dimensional structure of the M1 receptor is available, SBDD can be employed. iaanalysis.com This would involve docking AC-260584 and its analogs into the binding site of the receptor to predict their binding mode and affinity. These docking studies can provide detailed insights into the specific interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions. This information can then be used to design new analogs with improved binding characteristics. The combination of both LBDD and SBDD approaches often leads to a more comprehensive understanding and successful drug design campaign. mdpi.com

Computational Chemistry and in Silico Approaches in C20h29fn2o2 Discovery

Molecular Docking and Scoring for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, C20H29FN2O2 with the M1 muscarinic acetylcholine (B1216132) receptor (M1-AChR). nih.govrsc.org This method is crucial for understanding the binding mode and predicting the affinity of the ligand for its target. The process involves placing the three-dimensional structure of the ligand into the binding site of the receptor and evaluating the interaction energy for different poses. nih.govresearchgate.net

For this compound, docking studies have been instrumental in elucidating its interaction with the M1 receptor. mdpi.commdpi.com It is suggested that this compound, as an allosteric agonist, may not bind to the same orthosteric site as the endogenous ligand, acetylcholine. mdpi.comresearchgate.net Instead, it is thought to interact with a less conserved allosteric site, which contributes to its high selectivity for the M1 subtype over other muscarinic receptors. mdpi.combiorxiv.org Docking simulations help identify the key amino acid residues within this allosteric pocket that form favorable interactions with the ligand. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The scoring function is a critical component of the docking process, as it estimates the binding free energy of the ligand-receptor complex. A lower docking score generally indicates a more favorable binding interaction. rsc.org For this compound, these scores would be compared with those of other known M1 receptor ligands to rank its potential affinity and guide further optimization.

Interacting Residue (M1-AChR)Potential Interaction Type with this compoundSignificance
Tyrosine (e.g., Tyr-85)π-π stacking with the fluorobenzyl groupStabilizes the ligand in the binding pocket. nih.gov
Tryptophan (e.g., Trp-400)Hydrophobic interactions with the butylpiperidine moietyContributes to binding affinity and selectivity. biorxiv.orgnih.gov
AsparagineHydrogen bonding with the benzoxazinone (B8607429) coreOrients the ligand for optimal interaction.
LeucineVan der Waals interactionsEnhances the overall stability of the complex.

Molecular Dynamics (MD) Simulations to Analyze Ligand-Receptor Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that static docking models cannot. researchgate.netunivr.it By simulating the movements of atoms and molecules, MD can be used to assess the stability of the this compound-M1 receptor complex and analyze its dynamic behavior. nih.govresearchgate.net

In the context of this compound, an MD simulation would typically start with the best-docked pose of the ligand in the M1 receptor. fu-berlin.de The system is then solvated in a water box with ions to mimic physiological conditions. The simulation then proceeds for a set period, often on the nanosecond to microsecond timescale, by numerically solving Newton's equations of motion for the system. nih.gov

Analysis of the MD trajectory can reveal important information about the stability of the complex. For instance, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over time suggests that the ligand remains securely bound in the active site. nih.gov Furthermore, MD simulations can highlight conformational changes in the receptor upon ligand binding, which can be crucial for understanding the mechanism of receptor activation. researchgate.net For an allosteric modulator like this compound, MD can help visualize how its binding at one site influences the conformation of the distant orthosteric site or the G-protein coupling interface. nih.govmdpi.com

MD Simulation ParameterInformation Gained for this compound-M1R Complex
Root-Mean-Square Deviation (RMSD)Assesses the stability of the ligand in the binding pocket and the overall protein structure. nih.gov
Root-Mean-Square Fluctuation (RMSF)Identifies flexible and rigid regions of the receptor upon ligand binding. nih.gov
Hydrogen Bond AnalysisDetermines the persistence of key hydrogen bonds between the ligand and receptor over time.
Principal Component Analysis (PCA)Reveals large-scale conformational changes in the receptor induced by the ligand.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule like this compound. researchgate.netscispace.comresearchgate.net These methods provide a more accurate description of the electronic structure and reactivity compared to the classical mechanics used in molecular docking and MD simulations. researchgate.net

For this compound, DFT calculations can be used to determine a range of properties. For example, the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity and its ability to participate in charge transfer interactions. scispace.com The electrostatic potential map can identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its interactions with the receptor's active site. researchgate.net

These calculations are particularly valuable for understanding the intrinsic properties of the this compound scaffold and for guiding the design of analogs with improved properties. For instance, understanding the electronic effects of the fluorine substituent on the benzoxazinone ring can help in the design of new compounds with altered potency or metabolic stability. rsc.orgscispace.comnih.gov

Quantum Chemical ParameterPredicted Property for this compound
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability. scispace.com
Molecular Electrostatic Potential (MEP)Predicts sites for electrophilic and nucleophilic attack. researchgate.net
Partial Atomic ChargesQuantifies the charge distribution and helps in understanding electrostatic interactions. researchgate.net
Dipole MomentRelates to the overall polarity of the molecule.

Ligand Design and Virtual Screening for Novel this compound Scaffolds

The discovery of a lead compound like this compound often serves as a starting point for the design of novel chemical scaffolds with improved pharmacological profiles. mdpi.comnih.gov Computational techniques play a central role in this process. Structure-based drug design utilizes the three-dimensional structure of the M1 receptor to design new ligands that can fit into the binding site with high affinity and selectivity. mdpi.com

Virtual screening is a key computational method used to search large databases of chemical compounds for molecules that are likely to bind to a specific target. nih.govfrontiersin.org In the context of this compound, a virtual screening campaign could be initiated to identify new benzoxazinone derivatives or entirely new scaffolds that mimic the key interactions of this compound with the M1 receptor. nih.gov This process typically involves filtering compounds based on physicochemical properties (to ensure drug-likeness) and then docking the remaining compounds into the receptor's binding site. nih.govresearchgate.netrjptonline.org

The hits from the virtual screen are then prioritized based on their docking scores and visual inspection of their binding modes. This approach allows for the rapid and cost-effective identification of promising new candidates for synthesis and biological testing, accelerating the discovery of novel M1 receptor agonists. patsnap.com

Virtual Screening StepDescriptionApplication for this compound-like Scaffolds
Database PreparationAssembling a large library of chemical compounds (e.g., from ZINC, DrugBank). nih.govfrontiersin.orgProvides a diverse chemical space to search for novel M1 agonists.
Ligand-based FilteringSelecting compounds with similar properties to this compound (e.g., molecular weight, logP).Enriches the database with compounds more likely to have favorable ADME properties. researchgate.netglobalhealthsciencegroup.com
Structure-based DockingDocking the filtered compounds into the M1 receptor binding site. frontiersin.orgPredicts the binding affinity and mode of potential new ligands.
Hit Selection and PrioritizationRanking compounds based on docking scores and visual analysis.Identifies a smaller, more manageable set of compounds for experimental validation.

Pharmacophore Modeling and Computational Prediction of Receptor Selectivity

Pharmacophore modeling is a powerful tool for understanding the key chemical features required for a ligand to bind to a specific receptor. univr.itnih.govmdpi.com A pharmacophore model represents the three-dimensional arrangement of essential features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are necessary for biological activity. nih.govresearchgate.net

For this compound, a pharmacophore model can be developed based on its structure and known interactions with the M1 receptor (structure-based) or by comparing it with other known M1 agonists (ligand-based). nih.govmdpi.comresearchgate.net This model serves as a 3D query to search for other molecules that possess the same critical features in the correct spatial arrangement. univr.it

A key application of pharmacophore modeling is the computational prediction of receptor selectivity. mdpi.com By comparing the pharmacophore models of different muscarinic receptor subtypes (M1-M5), it is possible to identify the features that confer selectivity for the M1 receptor. For example, the allosteric binding site of the M1 receptor may have a unique shape or set of interacting residues that are not present in other subtypes. A pharmacophore model that incorporates these unique features can be used to screen for compounds that are highly selective for M1, thereby minimizing off-target effects. mdpi.comunivr.it

Pharmacophoric FeaturePutative Role in M1 Receptor Binding of this compound
Hydrogen Bond AcceptorInteraction with donor residues in the binding pocket (e.g., from the benzoxazinone oxygen).
Hydrophobic GroupOccupies a hydrophobic pocket in the receptor (e.g., the butyl group).
Aromatic RingEngages in π-π or cation-π interactions with aromatic residues (e.g., the fluorobenzyl ring).
Positive Ionizable GroupForms ionic interactions with acidic residues (e.g., the piperidine (B6355638) nitrogen).

Preclinical Pharmacodynamics and Efficacy Research of C20h29fn2o2

In Vitro Pharmacological Profiling in Recombinant Cell Lines and Primary Cultures

In vitro studies using cell-based assays have been crucial in characterizing the pharmacological profile of AC-260584. nih.gov In recombinant cell lines expressing different muscarinic receptor subtypes, AC-260584 demonstrated potent and efficacious agonistic activity at the M1 muscarinic receptor. nih.govresearchgate.net Specifically, it showed a pEC50 of 7.6-7.7 and an efficacy of 90-98% of the full agonist carbachol (B1668302) in assays measuring cell proliferation, phosphatidylinositol hydrolysis, and calcium mobilization. nih.govresearchgate.net

A key finding from these in vitro studies is the functional selectivity of AC-260584 for the M1 receptor over the M2, M3, M4, and M5 subtypes. nih.govresearchgate.net This selectivity is a significant characteristic, as activation of other muscarinic receptor subtypes is associated with undesirable side effects. nih.gov The compound's selectivity was found to be consistent in both recombinant systems and native tissues. nih.govresearchgate.net

Parameter Value Assay Type
Potency (pEC50)7.6-7.7Cell proliferation, phosphatidylinositol hydrolysis, calcium mobilization
Efficacy90-98% of carbacholCell proliferation, phosphatidylinositol hydrolysis, calcium mobilization
Receptor SelectivitySelective for M1 over M2, M3, M4, and M5Functional assays in recombinant cell lines

Ex Vivo Tissue Bath Studies for Functional Characterization of AC-260584

Ex vivo tissue bath studies are instrumental in understanding the physiological effects of a compound on intact tissues. panlab.comnih.gov These studies bridge the gap between in vitro cell-based assays and in vivo animal models by allowing for the examination of a compound's functional effects in a more complex biological system. panlab.comnih.gov For AC-260584, GTPγS binding assays in native tissues expressing muscarinic acetylcholine (B1216132) receptors (mAChRs) confirmed its selectivity profile observed in recombinant cell lines. nih.govresearchgate.net This indicates that the compound retains its M1 receptor selectivity in a more physiologically relevant setting.

In Vivo Efficacy Studies in Animal Models of Neurological and Cognitive Disorders

The therapeutic potential of AC-260584 has been evaluated in various animal models of neurological and cognitive disorders. nih.govnih.gov In rodent models, AC-260584 has demonstrated pro-cognitive effects. nih.govacadia.com A notable example is its ability to improve the cognitive performance of mice in the novel object recognition assay. nih.govresearchgate.net This improvement in cognitive function is believed to be mediated by its action on M1 receptors, as the effect was blocked by the muscarinic receptor antagonist pirenzepine. nih.govresearchgate.net

Furthermore, the activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2) phosphorylation in brain regions associated with cognition, such as the hippocampus, prefrontal cortex, and perirhinal cortex, was observed following the administration of AC-260584 in rodents. nih.govresearchgate.net This effect was dependent on M1 receptor activation, as it was absent in M1 knockout mice. nih.govresearchgate.net These findings suggest that AC-260584's pro-cognitive effects are mechanistically linked to M1 receptor signaling pathways in the brain. nih.gov

Neurochemical Assessments (e.g., Microdialysis for Neurotransmitter Efflux)

Microdialysis studies have been employed to investigate the effects of AC-260584 on neurotransmitter release in the brain. medchemexpress.com This technique allows for the in-vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions. nih.govnih.gov

Research has shown that systemic administration of AC-260584 can significantly increase dopamine (B1211576) release in the medial prefrontal cortex and hippocampus of rats. medchemexpress.com Additionally, at higher doses, it has been observed to increase the release of acetylcholine in these same brain regions. medchemexpress.com These neurochemical changes are thought to contribute to the compound's observed pro-cognitive and potential antipsychotic-like effects.

Brain Region Neurotransmitter Effect of AC-260584
Medial Prefrontal CortexDopamineSignificant Increase
Medial Prefrontal CortexAcetylcholineSignificant Increase (at high dose)
HippocampusDopamineSignificant Increase
HippocampusAcetylcholineSignificant Increase (at high dose)

Receptor Occupancy Studies in Preclinical Models

Receptor occupancy studies are essential for determining the extent to which a drug binds to its target receptor in the brain at therapeutic doses. d-nb.info While specific receptor occupancy data for AC-260584 is not extensively detailed in the provided search results, the in vivo activation of M1 receptor-dependent signaling pathways, such as ERK1/2 phosphorylation, strongly suggests that the compound engages its target in the brain. nih.govresearchgate.net The observation that the pro-cognitive effects of AC-260584 are blocked by an M1 antagonist further supports the notion of target engagement in relevant brain circuits. nih.govresearchgate.net Such studies are crucial for correlating the dose of a drug with its pharmacological effect and for predicting its therapeutic window. d-nb.info

Advanced Analytical Chemistry for Characterization and Quantification of C20h29fn2o2 in Complex Research Matrices

Development of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methods for Purity and Impurity Profiling

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for assessing the purity of C20H29FN2O2 and profiling its related impurities. sepscience.comnih.gov The development of robust HPLC-MS methods is critical, particularly in forensic and quality control laboratories, to distinguish the primary compound from synthesis byproducts, degradants, or other adulterants. researchgate.net

Method development typically begins with the optimization of the chromatographic separation. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used, employing C18 columns to separate the non-polar this compound from more polar impurities. ox.ac.uk The selection of mobile phase composition, often a gradient of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) formate, is crucial for achieving sharp peaks and adequate resolution. nih.gov

Mass spectrometry provides highly sensitive and specific detection. sepscience.com Electrospray ionization (ESI) is a common interface, and tandem mass spectrometry (MS/MS) is used for selective reaction monitoring (SRM) to enhance selectivity and quantification. oup.com For purity analysis, a full scan MS can identify unknown impurities, while MS/MS fragmentation patterns help in their structural characterization. bioanalysis-zone.com A validated UPLC-MS method for 5F-MDMB-PINACA demonstrated linearity across a range of 1–50 μg/mL, with a limit of detection (LOD) of 0.059 ng/mL and a limit of quantification (LOQ) of 0.18 ng/mL, proving its suitability for analyzing seized materials. swan.ac.uk

Table 1: HPLC-MS Method Parameters for Purity Analysis of this compound Compounds

Parameter Typical Conditions Purpose
Column C18, sub-2 µm particle size (UPLC/UHPLC) High-resolution separation of the main compound from impurities. ox.ac.uk
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid (gradient elution) Ensures efficient elution and separation of compounds with varying polarities. nih.gov
Flow Rate 0.3 - 0.5 mL/min Optimized for sharp peak shapes and efficient separation. nih.gov
Ionization Source Electrospray Ionization (ESI), Positive Mode Effective ionization for this class of compounds. mdpi.com
MS Detection Tandem Quadrupole (MS/MS) or High-Resolution MS (e.g., QTOF) Provides specificity (MS/MS) and accurate mass for identification (HRMS). swan.ac.uk

| Scan Mode | Full Scan and Product Ion Scan | Full scan for detecting all ions; product ion scan for structural confirmation. bioanalysis-zone.com |

This table presents a generalized summary of typical starting conditions for method development.

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Metabolites and Degradation Products

The structural elucidation of unknown molecules, such as metabolites and degradation products of this compound, relies heavily on the combined power of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). clariant.comnih.gov These techniques provide complementary information essential for unambiguous structure confirmation. figshare.com

HRMS, often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with <5 ppm error), which allows for the determination of the elemental composition of metabolites and degradation products. bioanalysis-zone.comscirp.org Fragmentation patterns obtained from tandem HRMS (MS/MS) experiments offer critical clues about the molecule's substructures, revealing how the parent compound has been modified. scirp.orgresearchgate.net For example, HRMS analysis of 5F-MDMB-PINACA metabolites has identified key biotransformations such as ester hydrolysis and oxidative defluorination. ub.ac.idresearchgate.net

While HRMS provides the "what" (elemental formula), NMR spectroscopy provides the "how" (the specific arrangement of atoms). hyphadiscovery.com Techniques like 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) are used to piece together the complete chemical structure. clariant.comhyphadiscovery.com Isolating sufficient quantities of a metabolite for NMR analysis can be challenging, but it is the definitive method for confirming connectivity and stereochemistry. hyphadiscovery.com The combination of these techniques has been successfully used to characterize numerous degradation products and metabolites, providing a deeper understanding of the compound's stability and metabolic fate. nih.govfigshare.com

Table 2: Application of NMR and HRMS for Structural Elucidation

Technique Information Provided Application to this compound Analysis
HRMS (e.g., LC-QTOF/Orbitrap) Elemental composition (from accurate mass), structural fragments (from MS/MS). scirp.org Identifies metabolic pathways like hydrolysis, hydroxylation, and glucuronidation by determining the exact mass of metabolites. researchgate.net
1H NMR Number, environment, and connectivity of hydrogen atoms. hyphadiscovery.com Confirms changes to the alkyl chains or aromatic systems during degradation or metabolism.
13C NMR Number and type of carbon atoms (e.g., C, CH, CH2, CH3). clariant.com Detects changes in the carbon skeleton, such as the loss of a carbonyl group from ester hydrolysis.

| 2D NMR (COSY, HSQC, HMBC) | Correlation between atoms (H-H, C-H), providing connectivity information. hyphadiscovery.com | Establishes the precise location of modifications on the molecule, confirming the structure of a novel metabolite. |

This table illustrates the complementary roles of HRMS and various NMR techniques in determining the structure of novel chemical entities.

Chromatographic and Spectroscopic Techniques for Isomer Separation and Characterization

The this compound formula can represent multiple isomers, including positional isomers and stereoisomers (enantiomers), which may exhibit different biological activities. chromatographytoday.com Therefore, their separation and characterization are crucial. vurup.sk

Chromatographic techniques are the primary tools for isomer separation. For positional isomers, high-efficiency columns, such as those used in Ultra-High-Performance Liquid Chromatography (UHPLC), can often provide the necessary resolution. However, separating enantiomers, which have identical physical properties in a non-chiral environment, requires specialized chiral chromatography. cannabissciencetech.com This is often achieved using chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives), which can differentiate between the enantiomers. cannabissciencetech.comphenomenex.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative for chiral separations, often providing faster and more efficient separations than HPLC. chromatographytoday.comjst.go.jp Once separated, spectroscopic techniques are used for characterization. Mass spectrometry can confirm that the separated peaks are indeed isomers (having the same mass-to-charge ratio), while techniques like NMR can be used to determine the specific structure of positional isomers. nih.govresearchgate.net For enantiomers, techniques like optical rotation or circular dichroism may be required for absolute configuration assignment, though this is often inferred based on the synthesis route. phenomenex.com

Application of Hyphenated Techniques for Complex Sample Analysis

The analysis of this compound in complex samples, such as herbal mixtures, seized materials, or biological fluids, benefits immensely from the use of hyphenated techniques. ijpsjournal.comnih.goviipseries.org Hyphenation refers to the direct coupling of two or more analytical instruments to leverage the strengths of each, providing enhanced sensitivity, selectivity, and informational content from a single analysis. nih.govwiley.com

The most common and powerful hyphenated technique in this context is Liquid Chromatography-Mass Spectrometry (LC-MS). ox.ac.uk The LC component separates the complex mixture, reducing matrix effects and isolating individual components before they enter the mass spectrometer for identification and quantification. nih.govox.ac.uk The use of UHPLC coupled to high-resolution mass spectrometry (UHPLC-HRMS) is particularly advantageous, offering rapid separation with highly accurate and specific detection. mdpi.comresearchgate.net

Other hyphenated systems include Gas Chromatography-Mass Spectrometry (GC-MS), which is also widely used, particularly in forensic laboratories for screening seized materials. iipseries.org More advanced, triple-hyphenated techniques like LC-NMR-MS are also emerging, allowing for the separation, mass identification, and definitive structural elucidation of a component in one integrated workflow, which is invaluable for identifying novel metabolites or impurities in complex matrices. nih.goviipseries.org

Table 4: Common Compound Names Mentioned | Compound Name/Abbreviation | Chemical Formula/Context | | :--- | :--- | | 5F-MDMB-PINACA (5F-ADB) | this compound | A synthetic cannabinoid that fits the subject formula. | | Acetonitrile | C2H3N | A common organic solvent used in the mobile phase for HPLC. | | Methanol | CH4O | A common organic solvent used in the mobile phase for HPLC. | | Formic Acid | CH2O2 | A mobile phase additive used to improve peak shape and ionization. | | Ammonium Formate | CH5NO2 | A mobile phase additive used as a buffer and to aid ionization. | | 5F-MDMB-PICA | C20H28FN3O | A related synthetic cannabinoid mentioned for comparison of analytical methods. | | AB-CHMINACA | C20H28N4O2 | A related synthetic cannabinoid mentioned for comparison of analytical methods. | | AMB-FUBINACA | C21H22FN3O3 | A related synthetic cannabinoid mentioned for comparison of analytical methods. | | JWH-018 | C24H23NO | A synthetic cannabinoid mentioned for comparison of analytical methods. | | THC (Tetrahydrocannabinol) | C21H30O2 | The primary psychoactive component of cannabis, mentioned for analytical comparison. |

Q & A

Q. How can researchers systematically identify the physicochemical properties of C20H29FN2O2 to inform experimental design?

Methodological Answer: Begin with computational tools (e.g., molecular dynamics simulations) to predict solubility, stability, and reactivity. Validate predictions experimentally using techniques like differential scanning calorimetry (DSC) for thermal stability and HPLC-UV for purity analysis. Cross-reference findings with primary literature to resolve discrepancies .

Q. What strategies are recommended for synthesizing this compound with high enantiomeric purity?

Methodological Answer: Employ asymmetric catalysis (e.g., chiral ligand-mediated reactions) and monitor enantiomeric excess via chiral chromatography. Optimize reaction conditions (solvent, temperature) using design-of-experiments (DoE) frameworks to minimize side products .

Q. How should researchers design a literature review to contextualize this compound within existing pharmacological studies?

Methodological Answer: Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND pharmacokinetics"). Prioritize peer-reviewed journals and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality .

Q. What analytical techniques are critical for characterizing this compound in biological matrices?

Methodological Answer: Combine LC-MS/MS for quantification, NMR for structural elucidation, and X-ray crystallography for absolute configuration. Validate methods per ICH guidelines, including specificity, linearity, and recovery studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

Methodological Answer: Conduct a meta-analysis to identify variables (e.g., cell line viability, assay protocols) causing discrepancies. Use TRIZ contradiction analysis to prioritize factors (e.g., solubility vs. membrane permeability) and redesign experiments with controlled variables .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to estimate EC50 values. Use Bayesian hierarchical models to account for inter-study variability. Validate robustness via bootstrap resampling .

Q. How can computational modeling optimize the pharmacokinetic profile of this compound derivatives?

Methodological Answer: Perform QSAR (Quantitative Structure-Activity Relationship) studies to correlate structural modifications with ADME properties. Validate predictions using in silico tools like GastroPlus for absorption simulation .

Q. What experimental frameworks address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Design a translational study incorporating physiologically based pharmacokinetic (PBPK) modeling to bridge gaps. Use microdosing trials in animal models to assess bioavailability and tissue distribution .

Data Interpretation and Reporting

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?

Methodological Answer: Include raw data in supplementary materials and provide a detailed analysis of potential artifacts (e.g., solvent effects, impurities). Use consensus reporting standards (e.g., MIABib) to enhance reproducibility .

Q. What methodologies ensure rigorous peer review of mechanistic studies involving this compound?

Methodological Answer: Adopt a blinded review process with domain-specific checklists (e.g., chemical synthesis validation, statistical rigor). Encourage reviewers to evaluate alternative interpretations of kinetic data .

Ethical and Reproducibility Considerations

Q. How can researchers mitigate bias in preclinical studies of this compound?

Methodological Answer: Implement randomization and blinding in animal studies. Pre-register protocols on platforms like Open Science Framework and share datasets via repositories like Zenodo .

Q. What steps validate the reproducibility of synthetic protocols for this compound?

Methodological Answer: Collaborate with independent labs for cross-validation. Document procedural nuances (e.g., stirring rate, cooling gradients) and publish detailed video protocols alongside manuscripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.